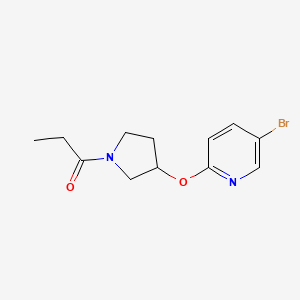

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O2/c1-2-12(16)15-6-5-10(8-15)17-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJZCKIAJFQABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one typically involves the following steps:

Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the pyrrolidine ring.

Coupling Reaction: The bromopyridine intermediate is then coupled with a propanone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: Ensuring the purity of starting materials such as 5-bromopyridine and pyrrolidine.

Reaction Optimization: Using catalysts and controlled temperature and pressure conditions to maximize the efficiency of the coupling reaction.

Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.

Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one as an anticancer agent. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolidine moiety enhanced its potency against specific cancer types, indicating that structural optimization could lead to more effective derivatives .

Neurological Disorders

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The bromopyridine group is believed to interact with neurotransmitter receptors, potentially improving cognitive function.

Case Study :

In animal models of Alzheimer's disease, administration of the compound resulted in improved memory and reduced amyloid plaque formation, as reported in Neuroscience Letters .

Synthetic Applications

The compound is also utilized in synthetic organic chemistry as an intermediate for developing other biologically active molecules. Its unique structure allows chemists to modify it for various applications.

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing complex drug-like molecules. Its functional groups facilitate further reactions, making it valuable in the pharmaceutical industry.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Alkylation | Alkyl halides | 85 |

| Oxidation | Oxidizing agents | 90 |

| Coupling Reaction | Aryl halides and amines | 75 |

Mechanism of Action

The mechanism of action of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-(pyrrolidin-1-yl)pyridine: Shares the bromopyridine and pyrrolidine moieties but lacks the propanone group.

1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is unique due to its combination of a bromopyridine moiety, a pyrrolidine ring, and a propanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C12H15BrN2O2. This compound features a unique combination of a bromopyridine moiety, a pyrrolidine ring, and a propanone group, contributing to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is characterized by:

- Bromopyridine moiety : Contributes to its interaction with biological targets.

- Pyrrolidine ring : Enhances binding affinity and specificity.

- Propanone group : Provides versatility in chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromopyridine moiety can modulate the activity of these targets, while the pyrrolidine ring may enhance the compound’s binding properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one exhibit significant anticancer activity. For instance, related derivatives have shown effective inhibition of cell proliferation in various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BPU | Jurkat | 4.64 ± 0.08 |

| BPU | HeLa | Not specified |

| BPU | MCF-7 | Not specified |

The mechanism involves cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis in tumor tissues, indicating a multifaceted approach to combating cancer .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative | Staphylococcus aureus | 3.125 |

| Pyrrole Derivative | Escherichia coli | 12.5 |

These findings highlight the potential of these compounds as lead candidates for developing new antibiotics .

Study on Anticancer Activity

In a study assessing the anticancer potential of similar compounds, it was found that they effectively inhibited the growth of cancer cells through targeted action on specific molecular pathways. The study utilized MTT assays and flow cytometry to evaluate cell viability and apoptosis rates.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrrole-based derivatives showed promising results against resistant strains of bacteria. The compounds were evaluated using standard microbiological techniques, demonstrating their potential as effective therapeutic agents against bacterial infections .

Comparison with Similar Compounds

When compared to structurally similar compounds, 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one exhibits unique biological properties due to its specific structural features. For example:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | Lacks propanone group | Limited bioactivity |

| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Contains piperidine instead of pyrrolidine | Different binding characteristics |

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one?

Methodological Answer:

Synthesis optimization involves:

- Stepwise Functionalization : Prioritize introducing the bromopyridine moiety early to avoid side reactions with the pyrrolidine ring .

- Reactor Systems : Use continuous flow reactors for precise temperature control and improved reaction homogeneity, especially during exothermic steps .

- Catalyst Screening : Test bases like sodium hydride or potassium carbonate to enhance nucleophilic substitution efficiency .

- Yield Monitoring : Employ thin-layer chromatography (TLC) or inline HPLC to track intermediate formation and adjust reaction times .

Basic: How can researchers ensure high purity during purification?

Methodological Answer:

- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate polar byproducts .

- Crystallization Optimization : Recrystallize from ethanol/water mixtures (70:30 v/v) to remove unreacted bromopyridine derivatives .

- Purity Validation : Confirm >95% purity via LC-MS (ESI+ mode) and ¹H-NMR integration of aromatic protons .

Basic: What analytical methods are recommended for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D conformation of the pyrrolidine ring and bromopyridine orientation, critical for understanding steric effects .

- Multi-nuclear NMR : Use ¹³C-NMR to verify carbonyl (C=O) and ether (C-O) linkages; 2D NOESY to assess spatial proximity of substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₁₂H₁₄BrN₂O₂) with <2 ppm mass error .

Basic: How should solubility and stability be evaluated for biological assays?

Methodological Answer:

- Solubility Profiling : Test in DMSO (stock solutions) and PBS (pH 7.4) with sonication. If insoluble, use cyclodextrin-based solubilizers .

- Stability Testing : Incubate at 37°C in serum-containing media for 24h; analyze degradation via LC-MS. Adjust storage to -20°C under argon if unstable .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with (a) pyridine replaced by pyrimidine (electron-withdrawing effects) and (b) pyrrolidine substituted with morpholine (rigidity comparison) .

- Biological Assays : Test kinase inhibition (e.g., JAK2 or EGFR) and correlate IC₅₀ values with substituent electronegativity (Br vs. Cl) and ring conformation .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes when altering the pyrrolidine dihedral angle .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation : Replicate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based proliferation) to distinguish direct target effects from off-target interactions .

- Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may contribute to discrepancies .

- Buffer Optimization : Adjust assay pH (6.5–7.8) and ionic strength to mimic physiological conditions, as solubility changes may alter apparent potency .

Advanced: What strategies address enantiomeric separation challenges?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IG-3 column with hexane/isopropanol (85:15) to resolve enantiomers; monitor with polarimetric detection .

- Asymmetric Synthesis : Employ Evans auxiliaries during pyrrolidine ring formation to favor the (S)-enantiomer, followed by kinetic resolution .

- Crystallographic Analysis : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to isolate diastereomeric salts .

Advanced: How to evaluate environmental and toxicological impacts during preclinical development?

Methodological Answer:

- Ecotoxicology Assays : Test aquatic toxicity (Daphnia magna LC₅₀) and biodegradability (OECD 301F) to identify persistent metabolites .

- ADMET Prediction : Use QSAR models (e.g., ADMET Predictor) to estimate logP, CYP450 inhibition, and hERG liability early in development .

- Microsomal Stability : Incubate with human liver microsomes (HLMs) to assess oxidative metabolism and identify reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.